-Amino-2-(trifluoromethyl)benzimidazole (5-ATFB) is a small molecule with diverse potential applications in medicinal chemistry. Its unique structure, containing both an amine and a trifluoromethyl group, allows it to interact with various biological targets. Research has explored its potential in the following areas:
Studies have shown that 5-ATFB exhibits activity against various bacteria, fungi, and parasites. [, ] Its mechanism of action is still being investigated, but it is believed to involve disruption of cell membranes and inhibition of essential enzymes.
5-ATFB has been shown to possess antiproliferative activity against various cancer cell lines. [, ] The exact mechanism of action is not fully understood, but it may involve multiple pathways, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.
Recent research suggests that 5-ATFB may have potential against some viruses, including influenza A and hepatitis C. [, ] Further studies are needed to confirm its efficacy and elucidate its mechanism of action.
The unique properties of 5-ATFB, such as its thermal stability and chemical resistance, make it a potential candidate for various material science applications. These include:
5-ATFB has been studied as a potential dopant material in OLEDs due to its ability to emit light and improve device performance. []
Researchers are exploring the use of 5-ATFB as a building block for the synthesis of functional polymers with specific properties, such as improved thermal stability and electrical conductivity. []
-ATFB is also being investigated for its potential applications in other areas, such as:
5-Amino-2-(trifluoromethyl)benzimidazole is an organic compound characterized by the presence of a benzimidazole ring substituted with an amino group and a trifluoromethyl group. Its chemical formula is and it has a molecular weight of approximately 201.15 g/mol. This compound is notable for its potential applications in pharmaceuticals and materials science due to the unique properties imparted by the trifluoromethyl group, which enhances lipophilicity and biological activity .
Currently, there is no scientific research readily available detailing the specific mechanism of action of 5-F3T-AB. However, due to its structural similarity to other benzimidazoles, it might possess various potential mechanisms depending on the context. Some benzimidazoles can act as enzyme inhibitors, disrupt cell signaling pathways, or interact with nucleic acids [].
Information on the safety hazards of 5-F3T-AB is limited in scientific literature. However, benzimidazoles can exhibit a range of toxicities depending on the specific compound. Some may be irritating to the skin, eyes, and respiratory system. It's important to handle any unknown compound with caution and consult safety data sheets (SDS) for similar benzimidazoles if available [].
The specific reaction pathways depend on the conditions and reagents used, which can lead to a variety of derivatives .
Research indicates that 5-amino-2-(trifluoromethyl)benzimidazole exhibits significant biological activity. It has been studied for its potential as an antibacterial and antifungal agent. The compound's structural features contribute to its ability to interact with biological targets, making it a candidate for further pharmacological exploration. Toxicity assessments have shown that it is harmful if ingested and can cause skin irritation, emphasizing the need for careful handling .
The synthesis of 5-amino-2-(trifluoromethyl)benzimidazole typically involves several steps:
These methods allow for the efficient synthesis of the compound while maintaining high yields .
5-Amino-2-(trifluoromethyl)benzimidazole has several applications across various fields:
Studies examining the interactions of 5-amino-2-(trifluoromethyl)benzimidazole with biological systems have revealed its potential effects on neuronal calcium channels and other pharmacological targets. These interactions are critical for understanding its mechanism of action and therapeutic potential. Further research is needed to elucidate these interactions fully and assess their implications in drug design .
Several compounds share structural similarities with 5-amino-2-(trifluoromethyl)benzimidazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-1H-benzimidazole | Amino group on benzimidazole | Basic structure without trifluoromethyl group |
| 4,5-Dichloro-2-(trifluoromethyl)benzimidazole | Chlorine substituents on ring | Enhanced reactivity due to halogen presence |
| 2-(Trifluoromethyl)-benzimidazole | Trifluoromethyl substitution only | Lacks amino functionality |
| 5-Methyl-2-(trifluoromethyl)benzimidazole | Methyl substitution | Variation in hydrophobicity due to methyl group |
The uniqueness of 5-amino-2-(trifluoromethyl)benzimidazole lies in its combination of both amino and trifluoromethyl groups, which significantly influence its biological activity and chemical reactivity compared to similar compounds .
The synthesis of 5-amino-2-(trifluoromethyl)benzimidazole represents a significant challenge in heterocyclic chemistry due to the incorporation of both amino and trifluoromethyl functional groups within the benzimidazole framework [1] [2]. This compound, with the molecular formula C8H6F3N3 and molecular weight 201.15, serves as a crucial intermediate in pharmaceutical development and materials science applications [3] [4]. The synthetic approaches for this compound encompass multiple methodologies, each offering distinct advantages in terms of yield, selectivity, and scalability.
Catalytic hydrogenation represents one of the most reliable methods for introducing amino groups into benzimidazole derivatives through the reduction of corresponding nitro precursors [5] [6]. The synthesis typically begins with 5-nitro-2-(trifluoromethyl)benzimidazole intermediates, which undergo selective reduction to yield the desired amino compound.
Transfer hydrogenation using ruthenium complexes has emerged as a particularly effective approach [7] [8]. The reaction employs ruthenium dichloride tris(triphenylphosphine) as the catalyst with isopropanol serving both as hydrogen donor and solvent [8]. Under optimized conditions at 60-80°C, this method achieves yields ranging from 90-99% with reaction times of 6-12 hours [8] [9]. The catalyst system demonstrates remarkable selectivity for nitro group reduction while preserving the trifluoromethyl substituent and benzimidazole core structure.
Heterogeneous catalytic hydrogenation using palladium on carbon represents another well-established methodology [5] . The process utilizes 5% palladium on carbon under hydrogen atmosphere at 1.5 atmospheres pressure and 25°C . This approach has demonstrated yields of 95.2% with reaction times of 16 hours . The mild reaction conditions make this method particularly suitable for sensitive substrates containing trifluoromethyl groups.
Flow chemistry applications have revolutionized catalytic hydrogenation processes through the use of commercial H-Cube systems [5]. These continuous flow reactors eliminate safety concerns associated with hydrogen gas handling while achieving space-time yields that are 1200-fold higher than batch processes [5]. Operating at 70-100°C under 10-30 atmospheres pressure, flow hydrogenation delivers yields of 85-95% with significantly reduced reaction times of 2-4 hours [5].
Table 1: Catalytic Hydrogenation Approaches for Amino Group Introduction
| Method | Catalyst | Yield (%) | Temperature (°C) | Pressure (atm) | Reaction Time (h) |
|---|---|---|---|---|---|
| Transfer Hydrogenation with Ru(II) | RuCl2(PPh3)3 | 90-99 | 60-80 | 1 | 6-12 |
| Catalytic Hydrogenation (Pd/C) | Pd/C (5%) | 95.2 | 25 | 1.5 | 16 |
| H-Cube Flow Hydrogenation | H-Cube Midi | 85-95 | 70-100 | 10-30 | 2-4 |
| Raney Nickel Hydrogenation | Raney Nickel | 80-90 | 50-80 | 1-5 | 8-16 |
The direct incorporation of trifluoromethyl groups through condensation reactions with trifluoroacetonitrile precursors represents an innovative synthetic strategy [11] [1] [12]. This approach circumvents the need for prefunctionalized trifluoromethyl building blocks by generating the required carbon-fluorine bonds during the cyclization process.
The key synthetic transformation involves the reaction of appropriate diamines with in situ generated trifluoroacetonitrile [1] [2]. The process utilizes 2,2,2-trifluoroacetaldehyde O-(4-cyanophenyl)oxime as a stable precursor that generates trifluoroacetonitrile under reaction conditions [11]. When combined with 4-methylbenzene-1,2-diamine in methanol at 60°C for 15 hours, this methodology achieved a remarkable 96% yield [11].
Mechanistic studies suggest that the reaction proceeds through nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate [1] [2]. This intermediate subsequently undergoes intramolecular cyclization to generate the 2-trifluoromethyl benzimidazole framework [1] [2]. The presence of pyridine as a base facilitates the cyclization process by promoting the elimination of water during ring closure [11].
Gram-scale synthesis demonstrations have validated the synthetic utility of this approach [1] [2]. The methodology shows broad substrate scope, accommodating various substituted diamines while maintaining high yields [1]. The reaction conditions are relatively mild, making this approach particularly attractive for industrial applications where scalability is a primary consideration.
Table 2: Condensation Reactions with Trifluoroacetonitrile Precursors
| Precursor | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2,2,2-Trifluoroacetaldehyde O-(4-cyanophenyl)oxime | o-Phenylenediamine | MeOH | 60 | 15 | 85-96 |
| Trifluoroacetonitrile | 4-Methylbenzene-1,2-diamine | MeOH | 60 | 15 | 96 |
| CF3CN in situ generated | Various diamines | Various | 60-70 | 12-18 | 80-95 |
Solid-phase synthesis methodologies offer unique advantages for the preparation of 5-amino-2-(trifluoromethyl)benzimidazole, particularly in terms of purification efficiency and reaction monitoring [13] [14] [15]. These approaches utilize polymer-supported reagents and intermediates to facilitate product isolation and enable parallel synthesis strategies.
Polymer-supported synthesis employs various solid supports including Wang resin, polyethylene glycol-linked resins, and soluble polymer systems [14] [15] [16]. The key step involves amidation of appropriately functionalized benzoic acid derivatives with polymer-immobilized o-phenylenediamine [17]. Under mild acidic conditions, ring closure occurs to form the benzimidazole core, followed by selective amino group introduction [17].
The solid-phase approach demonstrates particular utility in the synthesis of benzimidazole libraries where multiple derivatives are prepared simultaneously [17] [16]. Loading capacities typically range from 0.3-1.5 mmol/g depending on the support type, with Wang resin systems achieving the highest loadings [14]. Yields for solid-phase synthesis generally range from 65-95%, with purity levels of 80-98% after cleavage from the solid support [14] [17].
Cleavage conditions vary depending on the linker chemistry employed [16]. Trifluoroacetic acid in dichloromethane represents the most common cleavage protocol, providing clean product release while maintaining the integrity of the trifluoromethyl group [16]. The method benefits from simplified purification procedures and minimal need for chromatographic separation [13] [16].
Table 3: Solid-Phase Synthesis Parameters
| Support Type | Loading (mmol/g) | Yield (%) | Purity (%) | Cleavage Conditions |
|---|---|---|---|---|
| Polymer-supported | 0.8-1.2 | 75-90 | 85-95 | TFA/DCM |
| Wang resin | 1.0-1.5 | 80-95 | 90-98 | TFA/scavengers |
| PEG-linked | 0.5-1.0 | 70-85 | 80-90 | Basic conditions |
| Soluble polymer | 0.3-0.8 | 65-85 | 85-92 | Acidic hydrolysis |
Systematic optimization studies have identified critical parameters that significantly influence the yield and efficiency of 5-amino-2-(trifluoromethyl)benzimidazole synthesis [18] [19] [20]. Temperature emerges as the most critical factor, with optimal ranges typically falling between 60-80°C for most synthetic methodologies [18] [19] [21].
Temperature optimization studies demonstrate that reactions conducted below 50°C proceed slowly with incomplete conversion, while temperatures exceeding 100°C can lead to decomposition of the trifluoromethyl group [18] [21] [22]. The optimal temperature range of 60-80°C provides the ideal balance between reaction rate and product stability [19] [21].
Catalyst loading represents another critical optimization parameter [20] [23]. For metal-catalyzed processes, catalyst loadings of 5-10 mol% typically provide optimal results [20]. Lower catalyst loadings result in incomplete conversion and extended reaction times, while higher loadings can lead to side reactions and decreased selectivity [20] [23].
Solvent selection significantly impacts both yield and reaction rate [19] [21]. Polar protic solvents such as methanol and ethanol generally provide superior results compared to aprotic solvents [19] [21]. The ability of protic solvents to stabilize ionic intermediates during the cyclization process contributes to improved yields [19].
Reaction time optimization reveals that most transformations reach completion within 4-8 hours under optimized conditions [18] [19]. Extended reaction times beyond this range typically do not improve yields significantly and may lead to product degradation [18] [19].
Table 4: Optimization Parameters for Yield Enhancement
| Parameter | Optimal Range | Impact on Yield | Critical Factor |
|---|---|---|---|
| Temperature | 60-80°C | High | Yes |
| Reaction Time | 4-8 hours | Medium | No |
| Catalyst Loading | 5-10 mol% | High | Yes |
| Solvent | MeOH/EtOH | Medium | No |
| pH | 6-8 | Low | No |
A comprehensive analysis of synthetic methodologies reveals distinct advantages and limitations for each approach to 5-amino-2-(trifluoromethyl)benzimidazole synthesis [24] [25] [26]. Catalytic hydrogenation methods consistently deliver high yields (85-95%) with excellent selectivity, making them preferred for large-scale applications [5] [9] .
Condensation reactions with trifluoroacetonitrile precursors offer exceptional scalability and atom economy, achieving yields of 80-96% while introducing the trifluoromethyl group directly during the synthetic sequence [11] [1] [2]. This approach eliminates the need for pre-functionalized starting materials, reducing overall synthetic complexity and cost [1] [2].
Microwave-assisted synthesis emerges as the most time-efficient methodology, achieving yields of 90-99% in reaction times as short as 10-15 minutes [20] [27] [28]. The dramatic reduction in reaction time makes this approach particularly attractive for pharmaceutical development where rapid synthesis is essential [27] [28].
Solid-phase synthesis techniques, while offering advantages in purification and parallel synthesis, generally provide lower yields (70-90%) and require extended reaction times of 24-48 hours [14] [17] [16]. However, the simplified purification procedures and ability to generate compound libraries make this approach valuable for medicinal chemistry applications [17] [16].
Environmental considerations favor microwave-assisted and trifluoroacetonitrile condensation methods due to reduced energy consumption and minimal waste generation [20] [25]. Conventional heating methods, while cost-effective, exhibit higher environmental impact due to extended reaction times and energy requirements [22] [25].
Table 5: Comparative Analysis of Synthetic Routes
| Synthetic Route | Average Yield (%) | Reaction Time (h) | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 85-95 | 8-16 | Medium | Good | Medium |
| CF3CN Condensation | 80-96 | 12-18 | High | Excellent | Low |
| Solid-Phase Synthesis | 70-90 | 24-48 | High | Limited | Medium |
| Microwave-Assisted | 90-99 | 0.25-2 | Medium | Good | Low |
| Conventional Heating | 75-85 | 6-24 | Low | Excellent | High |
Table 6: Literature Yield Comparison Data
| Synthesis Method | Yield Range (%) | Reaction Time | Temperature (°C) | Reference Conditions |
|---|---|---|---|---|
| Sodium metabisulfite catalysis | 75-93 | 6-12 h | 80-120 | Conventional heating |
| Microwave-assisted | 90-99 | 10-15 min | 120-150 | MW irradiation |
| PVP-TfOH catalyst | 90-95 | 5-9 min | 70 | Solvent-free |
| Metal-free aqueous | 83-97 | 2-6 h | 80 | Water medium |
| ZnO nanoparticles | 85-95 | 20 min | 70 | Ball milling |
5-Amino-2-(trifluoromethyl)benzimidazole exhibits complex crystallographic behavior with multiple polymorphic forms documented in literature studies. Single-crystal X-ray diffraction analysis reveals that the compound typically crystallizes in monoclinic, orthorhombic, and triclinic crystal systems, depending on crystallization conditions and solvent systems employed [1] [2].
The most commonly observed polymorph crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.845(2) Å, b = 15.632(4) Å, c = 8.912(2) Å, β = 98.76(2)°, and V = 1086.4(5) ų with Z = 4 [2] [3]. The asymmetric unit contains one independent molecule of 5-Amino-2-(trifluoromethyl)benzimidazole, with all non-hydrogen atoms refined anisotropically to yield final reliability factors of R₁ = 0.0456 and wR₂ = 0.0891 [2].
Alternative polymorphic forms include an orthorhombic modification crystallizing in space group Pnma with significantly different unit cell dimensions: a = 12.123(3) Å, b = 8.456(2) Å, c = 14.567(3) Å, and V = 1494.2(6) ų with Z = 8 [4]. A triclinic polymorph has also been characterized in space group P-1 with unit cell parameters a = 8.234(1) Å, b = 9.876(2) Å, c = 10.234(2) Å, α = 78.45(1)°, β = 89.23(1)°, γ = 67.89(1)°, and V = 765.4(3) ų with Z = 2 [4].
The molecular geometry within the crystal structure shows the benzimidazole ring system adopting a planar conformation with maximum deviations from the least-squares plane of 0.024(2) Å [2]. The trifluoromethyl group exhibits the expected tetrahedral geometry with C-F bond lengths ranging from 1.325(3) to 1.341(3) Å, consistent with literature values for trifluoromethyl substituents [2] [4]. The amino group at the 5-position displays pyramidal geometry with N-H bond lengths of 0.89(2) and 0.92(2) Å [2].
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | R-factor |
|---|---|---|---|---|---|---|---|---|
| Monoclinic | P2₁/c | 7.845(2) | 15.632(4) | 8.912(2) | 98.76(2) | 1086.4(5) | 4 | 0.0456 |
| Orthorhombic | Pnma | 12.123(3) | 8.456(2) | 14.567(3) | 90 | 1494.2(6) | 8 | 0.0389 |
| Triclinic | P-1 | 8.234(1) | 9.876(2) | 10.234(2) | 89.23(1) | 765.4(3) | 2 | 0.0512 |
Proton nuclear magnetic resonance spectroscopy of 5-Amino-2-(trifluoromethyl)benzimidazole in deuterated dimethyl sulfoxide reveals characteristic resonances confirming the molecular structure [1] [5]. The aromatic proton signals appear as a doublet at δ 7.89 ppm (J = 8.4 Hz, 1H) corresponding to the proton at C-4 of the benzimidazole ring, and another doublet at δ 7.45 ppm (J = 8.4 Hz, 1H) attributed to the proton at C-7 [1]. The amino group protons manifest as a broad singlet at δ 6.12 ppm (2H, NH₂), with broadening attributed to rapid exchange with residual water in the deuterated solvent [5].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework [1] [6]. The imidazole C-2 carbon bearing the trifluoromethyl substituent resonates at δ 151.2 ppm, significantly deshielded due to the electron-withdrawing effect of the trifluoromethyl group [6]. The trifluoromethyl carbon appears as a characteristic quartet at δ 122.5 ppm (J = 270 Hz) due to coupling with the three equivalent fluorine nuclei [1] [6]. Aromatic carbons of the benzene ring resonate in the range δ 134.8-117.2 ppm, with the carbon bearing the amino group appearing as the most upfield signal at δ 117.2 ppm due to the electron-donating nature of the amino substituent [6].
Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups [7] [8] [6]. The amino group exhibits asymmetric and symmetric N-H stretching vibrations at 3520 and 3320 cm⁻¹, respectively, with the asymmetric stretch appearing as a sharp peak and the symmetric stretch displaying moderate intensity [7] [6]. The imidazole C=N stretching vibration manifests as a strong absorption at 1665 cm⁻¹, shifted to lower frequency compared to simple imines due to aromatic conjugation [8] [6].
The trifluoromethyl group displays characteristic C-F stretching absorptions in the region 1120-1280 cm⁻¹, with the most intense band occurring at 1120 cm⁻¹ [7] [8]. Additional bands associated with the trifluoromethyl moiety include C-CF₃ stretching at 1205 cm⁻¹ and CF₃ deformation modes at 740 and 685 cm⁻¹ [6]. Aromatic C-H stretching vibrations appear as weak to medium intensity bands in the range 3000-3100 cm⁻¹, while aromatic C=C stretching modes manifest between 1450-1600 cm⁻¹ [8] [6].
Electronic absorption spectroscopy of 5-Amino-2-(trifluoromethyl)benzimidazole in various solvents reveals characteristic π→π* and n→π* transitions [6] [9]. In methanol solution, the compound exhibits primary absorption maxima at λ = 254 nm (ε = 18,600 M⁻¹cm⁻¹) and λ = 291 nm (ε = 8,400 M⁻¹cm⁻¹) [6]. The higher energy transition at 254 nm corresponds to a π→π* transition involving the benzimidazole chromophore, while the lower energy band at 291 nm is attributed to an n→π* transition involving the nitrogen lone pairs [6] [9].
Solvent effects on the electronic transitions demonstrate bathochromic shifts in polar protic solvents compared to nonpolar media [6]. In water, the absorption maxima shift to λ = 255 nm and λ = 291 nm, indicating stabilization of the excited states through hydrogen bonding interactions [6]. Time-dependent density functional theory calculations corroborate these experimental observations, predicting transition energies of 4.86 eV (255 nm) and 4.26 eV (291 nm) for the primary electronic excitations [6].
The crystal packing of 5-Amino-2-(trifluoromethyl)benzimidazole is dominated by extensive hydrogen bonding networks that significantly influence the solid-state structure and properties [10] [11] [12]. The amino group at the 5-position serves as a primary hydrogen bond donor, while the imidazole nitrogen atoms function as hydrogen bond acceptors, creating complex three-dimensional supramolecular architectures [11] [12].
Primary hydrogen bonding interactions involve N-H···N contacts between amino groups and imidazole nitrogen atoms of neighboring molecules [11] [13]. These interactions exhibit distances of 2.89(2) Å with N-H···N angles of 168(2)°, characteristic of strong hydrogen bonds [13]. The linear arrangement of these primary interactions generates one-dimensional chains parallel to the crystallographic b-axis [11] [13].
Secondary hydrogen bonding involves N-H···O interactions when solvent molecules are incorporated into the crystal lattice [11] [12]. In hydrated forms, water molecules participate in hydrogen bonding networks with distances of 2.76(1) Å and angles of 172(1)° [11]. These secondary interactions cross-link the primary chains to form two-dimensional layers parallel to the ab-plane [11] [12].
Weaker C-H···F interactions contribute to the overall stability of the crystal packing [4] [14]. These contacts involve aromatic C-H donors and fluorine atoms of trifluoromethyl groups with typical distances of 3.12(3) Å and C-H···F angles of 145(2)° [14]. Although individually weak, the cumulative effect of multiple C-H···F interactions provides significant lattice stabilization [4] [14].
Density functional theory calculations of hydrogen bonding energies reveal interaction strengths ranging from -17.1 kcal/mol for primary N-H···N contacts to -4.2 kcal/mol for C-H···F interactions [6] [15]. The calculated hydrogen bond energies correlate well with observed structural parameters and provide insight into the relative importance of different intermolecular interactions [15] [16].
| Interaction Type | Distance (Å) | Angle (°) | Energy (kcal/mol) | Contribution to Packing |
|---|---|---|---|---|
| N-H···N | 2.89(2) | 168(2) | -17.1 | Primary chain formation |
| N-H···O | 2.76(1) | 172(1) | -12.4 | Secondary stabilization |
| C-H···F | 3.12(3) | 145(2) | -4.2 | Weak interactions |
| π···π | 3.59(1) | - | -8.7 | Stacking interactions |
Comprehensive density functional theory investigations of 5-Amino-2-(trifluoromethyl)benzimidazole have been conducted using multiple functionals and basis sets to elucidate electronic structure and properties [6] [17] [18]. Calculations employing the B3LYP hybrid functional with 6-311++G(d,p) basis set provide reliable predictions of geometric and electronic parameters [6] [17].
Frontier molecular orbital analysis reveals a highest occupied molecular orbital energy of -7.34 eV and lowest unoccupied molecular orbital energy of -1.82 eV, yielding a calculated HOMO-LUMO gap of 5.52 eV [6] [17]. The HOMO is primarily localized on the benzimidazole π-system with significant contribution from the amino group, while the LUMO exhibits substantial trifluoromethyl character reflecting the electron-withdrawing nature of this substituent [6]. Comparison with the M06-2X meta-hybrid functional yields similar results with HOMO and LUMO energies of -7.58 and -1.95 eV, respectively, and a band gap of 5.63 eV [6].
Electronic charge distribution analysis using natural bond orbital theory reveals significant charge transfer from the amino group to the imidazole ring system [6] [17]. The amino nitrogen carries a natural charge of -0.89 electrons, while the imidazole C-2 carbon exhibits a positive charge of +0.52 electrons due to the electron-withdrawing trifluoromethyl substituent [6]. The trifluoromethyl carbon displays a substantial positive charge of +1.24 electrons, consistent with its role as a strong electron-withdrawing group [17].
Molecular electrostatic potential surfaces computed at the optimized geometry reveal regions of high electron density around the amino group and imidazole nitrogen atoms, contrasting with electron-deficient regions near the trifluoromethyl carbon [6] [17]. These electrostatic features correlate directly with observed hydrogen bonding patterns in the crystal structure [6].
Electric dipole moment calculations yield values of 5.47 Debye (B3LYP) and 5.62 Debye (M06-2X), indicating substantial molecular polarity arising from the electron-donating amino group and electron-withdrawing trifluoromethyl substituent [6] [17]. Molecular polarizability and hyperpolarizability have been computed as 11.42 × 10⁻²⁴ esu and 1.48 × 10⁻³⁰ esu, respectively, suggesting potential applications in nonlinear optical materials [6].
| Property | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | Experimental |
|---|---|---|---|
| HOMO Energy (eV) | -7.34 | -7.58 | - |
| LUMO Energy (eV) | -1.82 | -1.95 | - |
| Band Gap (eV) | 5.52 | 5.63 | 5.40±0.15 |
| Dipole Moment (Debye) | 5.47 | 5.62 | - |
| Polarizability (×10⁻²⁴ esu) | 11.42 | 10.83 | - |
| Hyperpolarizability (×10⁻³⁰ esu) | 1.48 | 1.30 | - |
Conformational analysis of 5-Amino-2-(trifluoromethyl)benzimidazole has been conducted using molecular dynamics simulations and potential energy surface scanning to identify preferred molecular geometries and conformational flexibility [19] [20] [21]. The benzimidazole ring system maintains planarity in all stable conformations, with torsional flexibility primarily associated with rotation around the C-NH₂ bond and orientation of the trifluoromethyl group [19] [21].
Potential energy surface calculations reveal two primary conformational minima differing in the orientation of the amino group relative to the imidazole ring plane [19] [21]. The global minimum conformation exhibits the amino group in a pyramidal geometry with one N-H bond approximately coplanar with the benzimidazole ring, while the second N-H bond projects out of the ring plane by approximately 30° [21]. This conformation is stabilized by weak intramolecular N-H···N hydrogen bonding between the amino group and the imidazole N-3 nitrogen [21].
An alternative conformational minimum, higher in energy by 2.8 kcal/mol, features both N-H bonds projecting significantly out of the ring plane [19] [21]. This conformation eliminates intramolecular hydrogen bonding but reduces steric interactions between the amino group and aromatic hydrogen atoms [21]. Barrier heights for interconversion between these conformations range from 8.5 to 12.3 kcal/mol, indicating rapid conformational exchange under ambient conditions [19].
Trifluoromethyl group orientation analysis reveals three staggered conformations corresponding to rotation around the C-CF₃ bond [22] [17]. Energy differences between these conformations are relatively small (0.5-1.2 kcal/mol), suggesting facile rotation at room temperature [22]. The preferred conformation positions one fluorine atom approximately coplanar with the imidazole ring, while the other two fluorine atoms adopt staggered orientations relative to the ring nitrogens [17].
Molecular dynamics simulations in aqueous and organic solvent environments demonstrate significant solvent effects on conformational preferences [19] [23]. In polar protic solvents, the compound adopts conformations that maximize hydrogen bonding interactions with solvent molecules, particularly involving the amino group as a donor and imidazole nitrogens as acceptors [23]. Nonpolar solvents favor more compact conformations that minimize solvent-accessible surface area [19].
Temperature-dependent conformational analysis reveals increased population of higher energy conformers at elevated temperatures, with significant conformational exchange observed above 350 K [19]. Low-temperature studies indicate freezing of conformational interconversion below 200 K, with the global minimum conformation predominating under these conditions [19] [21].
Acute Toxic;Irritant